molecular formula C14H16N4 B15235675 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile

5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile

Cat. No.: B15235675
M. Wt: 240.30 g/mol
InChI Key: SNBUESVDYDPIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is a chemical compound that features a pyrazole ring substituted with an amino group and an isopropyl group, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-keto ester or diketone under acidic or basic conditions.

    Substitution reactions: The pyrazole ring is then functionalized with an isopropyl group and an amino group through substitution reactions.

    Coupling with benzonitrile: The functionalized pyrazole is then coupled with a benzonitrile derivative using a suitable coupling reagent such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used under various conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific therapeutic application being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-isopropyl-1H-pyrazole
  • 2-methylbenzonitrile
  • 5-(3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile

Uniqueness

5-(5-amino-3-isopropyl-1H-pyrazol-1-yl)-2-methylbenzonitrile is unique due to the specific substitution pattern on the pyrazole ring and the presence of both an amino group and a nitrile group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

5-(5-amino-3-propan-2-ylpyrazol-1-yl)-2-methylbenzonitrile

InChI

InChI=1S/C14H16N4/c1-9(2)13-7-14(16)18(17-13)12-5-4-10(3)11(6-12)8-15/h4-7,9H,16H2,1-3H3

InChI Key

SNBUESVDYDPIDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C(C)C)N)C#N

Origin of Product

United States

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